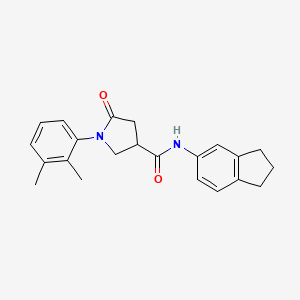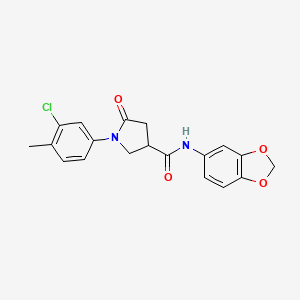![molecular formula C24H27ClN4O3 B11009060 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11009060.png)
3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Attachment of the Piperidine Moiety: The piperidine ring, substituted with a 4-chlorophenyl group, is introduced through nucleophilic substitution reactions.
Formation of the Hexyl Linker: The hexyl chain is attached via alkylation reactions, often using halogenated intermediates.
Final Coupling: The final step involves coupling the piperidine and benzotriazinone fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{6-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
- 3-{6-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C24H27ClN4O3 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
3-[6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C24H27ClN4O3/c25-19-11-9-18(10-12-19)24(32)13-16-28(17-14-24)22(30)8-2-1-5-15-29-23(31)20-6-3-4-7-21(20)26-27-29/h3-4,6-7,9-12,32H,1-2,5,8,13-17H2 |
Clé InChI |
DROHVSVMFDFYKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008995.png)
![1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11008996.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B11009006.png)

![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-methylpropanamide](/img/structure/B11009019.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009023.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11009029.png)

![6-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11009055.png)
![2-chloro-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B11009067.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11009072.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate](/img/structure/B11009083.png)

![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11009100.png)
